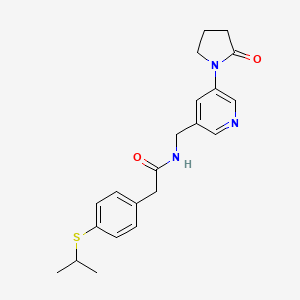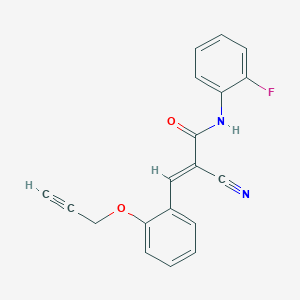
(E)-2-cyano-N-(2-fluorophenyl)-3-(2-prop-2-ynoxyphenyl)prop-2-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-2-cyano-N-(2-fluorophenyl)-3-(2-prop-2-ynoxyphenyl)prop-2-enamide, also known as TAK-659, is a small molecule inhibitor that targets protein kinases. It has been extensively studied for its potential use in cancer therapy due to its ability to inhibit the growth of cancer cells.
Mechanism of Action
(E)-2-cyano-N-(2-fluorophenyl)-3-(2-prop-2-ynoxyphenyl)prop-2-enamide targets protein kinases, specifically Bruton's tyrosine kinase (BTK) and interleukin-2-inducible T-cell kinase (ITK). BTK is a key component in the B-cell receptor (BCR) signaling pathway, which is essential for the survival and proliferation of B-cells. ITK is involved in T-cell activation and cytokine production. By inhibiting these kinases, (E)-2-cyano-N-(2-fluorophenyl)-3-(2-prop-2-ynoxyphenyl)prop-2-enamide disrupts the signaling pathways that promote cancer cell growth and survival.
Biochemical and Physiological Effects
(E)-2-cyano-N-(2-fluorophenyl)-3-(2-prop-2-ynoxyphenyl)prop-2-enamide has been shown to induce apoptosis (programmed cell death) in cancer cells, as well as inhibit cell proliferation and migration. It has also been shown to modulate the immune response by inhibiting the production of cytokines and chemokines. In preclinical studies, (E)-2-cyano-N-(2-fluorophenyl)-3-(2-prop-2-ynoxyphenyl)prop-2-enamide has demonstrated favorable pharmacokinetic properties, including good oral bioavailability and a long half-life.
Advantages and Limitations for Lab Experiments
(E)-2-cyano-N-(2-fluorophenyl)-3-(2-prop-2-ynoxyphenyl)prop-2-enamide has several advantages for use in lab experiments. It is a small molecule inhibitor, which makes it easier to synthesize and modify for structure-activity relationship studies. It has also been extensively studied in vitro and in vivo, which provides a wealth of data for researchers to reference. However, there are limitations to using (E)-2-cyano-N-(2-fluorophenyl)-3-(2-prop-2-ynoxyphenyl)prop-2-enamide in lab experiments. It is a relatively new compound, so there may be gaps in our understanding of its mechanism of action and potential side effects. Additionally, the cost of synthesizing and purchasing (E)-2-cyano-N-(2-fluorophenyl)-3-(2-prop-2-ynoxyphenyl)prop-2-enamide may be prohibitive for some researchers.
Future Directions
There are several future directions for research on (E)-2-cyano-N-(2-fluorophenyl)-3-(2-prop-2-ynoxyphenyl)prop-2-enamide. One area of interest is its potential use in combination with other cancer therapies, such as immunotherapy and targeted therapy. Another area of interest is its potential use in treating autoimmune disorders, such as rheumatoid arthritis and multiple sclerosis, which are also mediated by BTK and ITK signaling pathways. Finally, further studies are needed to fully understand the pharmacokinetics and potential side effects of (E)-2-cyano-N-(2-fluorophenyl)-3-(2-prop-2-ynoxyphenyl)prop-2-enamide in humans.
Synthesis Methods
The synthesis of (E)-2-cyano-N-(2-fluorophenyl)-3-(2-prop-2-ynoxyphenyl)prop-2-enamide involves the reaction of 2-fluoroaniline with 2-prop-2-ynoxybenzaldehyde in the presence of potassium carbonate and acetic acid to form 3-(2-prop-2-ynoxyphenyl)-2-propenal. The resulting compound is then reacted with cyanoacetamide in the presence of potassium carbonate and acetic acid to form (E)-2-cyano-N-(2-fluorophenyl)-3-(2-prop-2-ynoxyphenyl)prop-2-enamide.
Scientific Research Applications
(E)-2-cyano-N-(2-fluorophenyl)-3-(2-prop-2-ynoxyphenyl)prop-2-enamide has been extensively studied for its potential use in cancer therapy. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, including lymphoma, leukemia, and solid tumors. (E)-2-cyano-N-(2-fluorophenyl)-3-(2-prop-2-ynoxyphenyl)prop-2-enamide has also been shown to enhance the efficacy of other cancer therapies, such as chemotherapy and radiation therapy.
properties
IUPAC Name |
(E)-2-cyano-N-(2-fluorophenyl)-3-(2-prop-2-ynoxyphenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13FN2O2/c1-2-11-24-18-10-6-3-7-14(18)12-15(13-21)19(23)22-17-9-5-4-8-16(17)20/h1,3-10,12H,11H2,(H,22,23)/b15-12+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUYXPIFIGABEEL-NTCAYCPXSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCOC1=CC=CC=C1C=C(C#N)C(=O)NC2=CC=CC=C2F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C#CCOC1=CC=CC=C1/C=C(\C#N)/C(=O)NC2=CC=CC=C2F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-2-cyano-N-(2-fluorophenyl)-3-(2-prop-2-ynoxyphenyl)prop-2-enamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-(5-(4-chlorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)cyclopropanecarboxamide](/img/structure/B2727552.png)
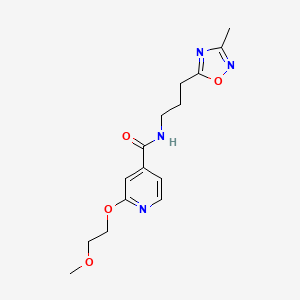
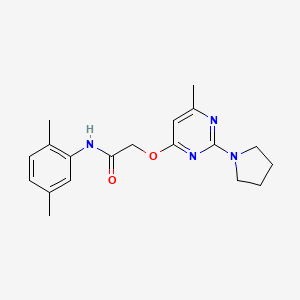

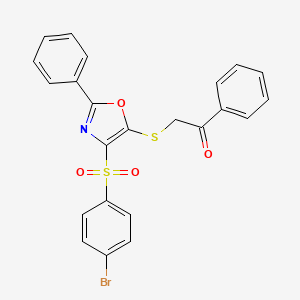

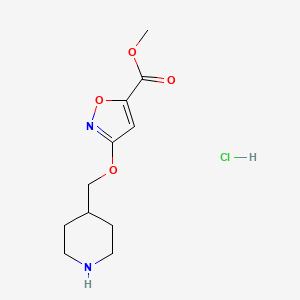
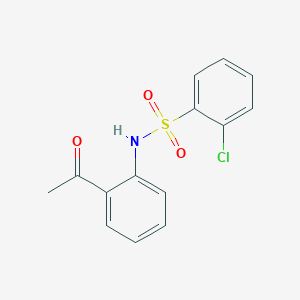
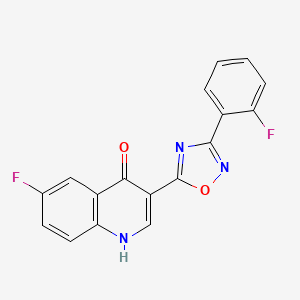
![N'-(3-fluorophenyl)-N-[2-(1H-indol-3-yl)ethyl]oxamide](/img/structure/B2727568.png)

![4-[bis(2-cyanoethyl)sulfamoyl]-N-[4-(4-methylphenyl)-5-phenyl-1,3-thiazol-2-yl]benzamide](/img/structure/B2727573.png)
